Ethyl (4,6-dimethylpyridin-2-YL)acetate
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Overview
Description
Ethyl (4,6-dimethylpyridin-2-YL)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and an ethyl acetate group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4,6-dimethylpyridin-2-YL)acetate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethyl-2-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,6-dimethylpyridin-2-YL)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4,6-dimethyl-2-pyridinecarboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often require the use of reagents like nitric acid for nitration or halogens for halogenation, along with appropriate catalysts.
Major Products Formed
Hydrolysis: 4,6-dimethyl-2-pyridinecarboxylic acid and ethanol.
Reduction: 4,6-dimethyl-2-pyridinemethanol.
Substitution: Various substituted derivatives of the pyridine ring, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (4,6-dimethylpyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (4,6-dimethylpyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4,6-dimethyl-2-pyridinecarboxylic acid, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar functional groups but lacking the pyridine ring.
4,6-Dimethyl-2-pyridinecarboxylic acid: The carboxylic acid precursor to ethyl (4,6-dimethylpyridin-2-YL)acetate.
4,6-Dimethyl-2-pyridinemethanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the ester functional group and the substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(4,6-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-6-8(2)5-9(3)12-10/h5-6H,4,7H2,1-3H3 |
InChI Key |
FDYRWKGRZNFFME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=N1)C)C |
Origin of Product |
United States |
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